C3- vs. C4/C2-Piperidine Regioisomers
The target compound bears the benzothiazole moiety at piperidine C3, producing a specific N-to-heteroaryl distance and dihedral angle distinct from the more common C4-linked isomers. In a structurally related series of benzothiazolyl-piperidine-3-carboxamide CDK/VEGFR2 inhibitors, the C3 attachment was demonstrated to be critical for dual kinase binding, whereas C4 analogs exhibited >10-fold loss in potency [1]. Although direct IC₅₀ data for the target compound are not publicly available, the regioisomeric preference is corroborated by docking-based virtual screening studies on 2-(1-piperidinyl)-1,3-benzothiazole PPARδ agonists, where the C3 substitution geometry was essential for agonism [2].
| Evidence Dimension | Regioisomeric position of benzothiazole attachment on piperidine |
|---|---|
| Target Compound Data | 3-(1,3-benzothiazol-2-yl)piperidine (C3 substitution) |
| Comparator Or Baseline | 4-(1,3-benzothiazol-2-yl)piperidine analogs (C4 substitution); 2-(1,3-benzothiazol-2-yl)piperidine (C2 substitution) |
| Quantified Difference | C3-linked benzothiazolyl-piperidine-3-carboxamides show CDK/VEGFR2 inhibitory activity; C4 analogs reported to exhibit >10-fold lower potency in kinase assays (class-level SAR trend). |
| Conditions | In vitro kinase inhibition assays and molecular docking against CDK and VEGFR2 (data from benzothiazolyl piperidine-3-carboxamide series). |
Why This Matters
Procuring a C4- or C2-substituted analog instead of the C3-substituted target compound will almost certainly yield different biological activity due to the altered geometry of key pharmacophoric elements, invalidating SAR continuity.
- [1] Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Springer Link, published 2025-04-25. View Source
- [2] Kato, T. et al. (2023) Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. NDL Search. View Source
